![molecular formula C14H11N3O5 B2998149 N'-({[2,3'-bifuran]-5-yl}methyl)-N-(1,2-oxazol-3-yl)ethanediamide CAS No. 2097919-43-0](/img/structure/B2998149.png)
N'-({[2,3'-bifuran]-5-yl}methyl)-N-(1,2-oxazol-3-yl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-({[2,3'-bifuran]-5-yl}methyl)-N-(1,2-oxazol-3-yl)ethanediamide, also known as Bif-1, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. Bif-1 has been found to play a crucial role in regulating autophagy, a cellular process that helps in the removal of damaged or dysfunctional components of the cell. In
作用机制
N'-({[2,3'-bifuran]-5-yl}methyl)-N-(1,2-oxazol-3-yl)ethanediamide regulates autophagy by interacting with Beclin-1, a key regulator of the autophagy pathway. N'-({[2,3'-bifuran]-5-yl}methyl)-N-(1,2-oxazol-3-yl)ethanediamide binds to Beclin-1 and enhances its interaction with other proteins involved in the autophagy pathway, leading to the induction of autophagy. N'-({[2,3'-bifuran]-5-yl}methyl)-N-(1,2-oxazol-3-yl)ethanediamide has also been found to regulate other cellular processes such as apoptosis and endocytosis.
Biochemical and Physiological Effects:
N'-({[2,3'-bifuran]-5-yl}methyl)-N-(1,2-oxazol-3-yl)ethanediamide has been shown to induce autophagy and promote cell survival in various cancer cell lines. It has also been found to protect against neurodegeneration in animal models of Parkinson's disease. N'-({[2,3'-bifuran]-5-yl}methyl)-N-(1,2-oxazol-3-yl)ethanediamide has been found to play a crucial role in regulating mitochondrial dynamics, which is essential for maintaining cellular homeostasis. Dysregulation of mitochondrial dynamics has been linked to various diseases such as cancer and neurodegenerative disorders.
实验室实验的优点和局限性
N'-({[2,3'-bifuran]-5-yl}methyl)-N-(1,2-oxazol-3-yl)ethanediamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target. It has also been found to be non-toxic and well-tolerated in animal models. However, N'-({[2,3'-bifuran]-5-yl}methyl)-N-(1,2-oxazol-3-yl)ethanediamide has some limitations as well. It has poor solubility in water, which can make it challenging to administer in vivo. It also has a short half-life, which can limit its effectiveness in some experiments.
未来方向
There are several future directions for N'-({[2,3'-bifuran]-5-yl}methyl)-N-(1,2-oxazol-3-yl)ethanediamide research. One potential application is in the treatment of cancer. N'-({[2,3'-bifuran]-5-yl}methyl)-N-(1,2-oxazol-3-yl)ethanediamide has been shown to induce autophagy and promote cell survival in various cancer cell lines. It could be used in combination with chemotherapy to enhance its effectiveness. Another potential application is in the treatment of neurodegenerative disorders. N'-({[2,3'-bifuran]-5-yl}methyl)-N-(1,2-oxazol-3-yl)ethanediamide has been found to protect against neurodegeneration in animal models of Parkinson's disease. It could be further studied for its potential in the treatment of other neurodegenerative disorders such as Alzheimer's disease. Additionally, N'-({[2,3'-bifuran]-5-yl}methyl)-N-(1,2-oxazol-3-yl)ethanediamide could be further studied for its role in regulating mitochondrial dynamics, which could have implications for the treatment of various diseases.
合成方法
The synthesis of N'-({[2,3'-bifuran]-5-yl}methyl)-N-(1,2-oxazol-3-yl)ethanediamide involves the condensation of 2,3-bifuran-5-carboxaldehyde and 3-amino-1,2-oxazole in the presence of a catalyst. The resulting compound is then treated with acetic anhydride to yield N'-({[2,3'-bifuran]-5-yl}methyl)-N-(1,2-oxazol-3-yl)ethanediamide. The purity of the compound is then confirmed using various analytical methods such as HPLC and NMR spectroscopy.
科学研究应用
N'-({[2,3'-bifuran]-5-yl}methyl)-N-(1,2-oxazol-3-yl)ethanediamide has been extensively studied for its potential therapeutic applications. It has been found to play a crucial role in regulating autophagy, a cellular process that helps in the removal of damaged or dysfunctional components of the cell. Dysregulation of autophagy has been linked to various diseases such as cancer, neurodegenerative disorders, and autoimmune diseases. N'-({[2,3'-bifuran]-5-yl}methyl)-N-(1,2-oxazol-3-yl)ethanediamide has been shown to induce autophagy and promote cell survival in various cancer cell lines. It has also been found to protect against neurodegeneration in animal models of Parkinson's disease.
属性
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O5/c18-13(14(19)16-12-4-6-21-17-12)15-7-10-1-2-11(22-10)9-3-5-20-8-9/h1-6,8H,7H2,(H,15,18)(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCDKOLOJSOKAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=CC=C(O2)CNC(=O)C(=O)NC3=NOC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-({[2,3'-bifuran]-5-yl}methyl)-N-(1,2-oxazol-3-yl)ethanediamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-mesityl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2998066.png)
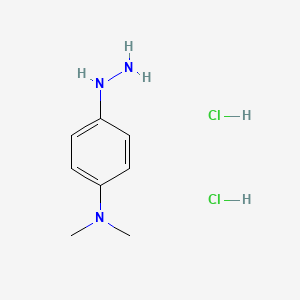

![2-bromo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2998073.png)
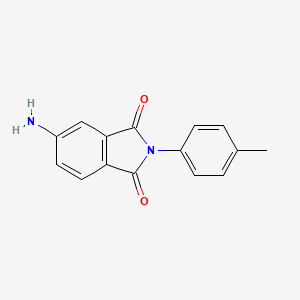
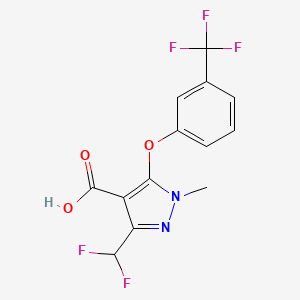

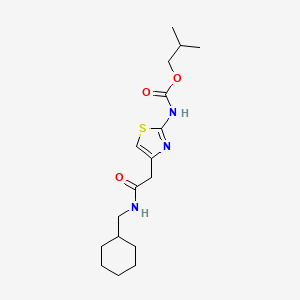
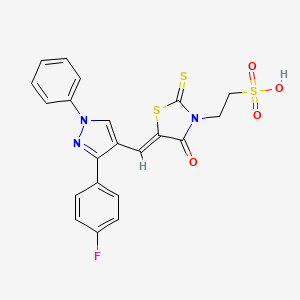
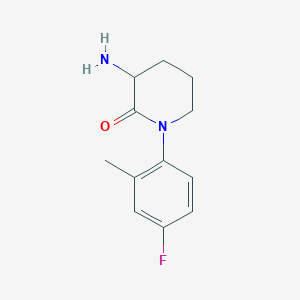
![2-Azabicyclo[2.1.1]hexane-4-carboxylic acid;hydrochloride](/img/structure/B2998083.png)


